molecular formula C22H20N2O2S B2789897 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313500-25-3

4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2789897
CAS No.: 313500-25-3
M. Wt: 376.47
InChI Key: NXMWYPIPGXOPMB-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative designed for pharmacological research and development. This compound features a hybrid heterocyclic architecture, integrating a tetrahydrobenzothiazole moiety known for its relevance in central nervous system (CNS) targeting, linked via an amide bond to a benzophenone core. This structure is characteristic of molecules explored for their potential to interact with various biological targets. Benzothiazole derivatives analogous to this compound are extensively investigated for their central nervous system activities. Structurally similar N-(1,3-benzothiazol-2-yl)benzamide compounds have demonstrated significant anticonvulsant efficacy in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. A key advantage reported for these compounds is a favorable toxicity profile, with studies indicating an absence of neurotoxicity in rodent models . The tetrahydrobenzothiazole subunit is a privileged scaffold in medicinal chemistry, often associated with crossing the blood-brain barrier and conferring neuroactive properties. Beyond CNS applications, the benzothiazole core is a recognized pharmacophore with a broad spectrum of biological activities. Research indicates that closely related benzothiazole-based molecules exhibit potent anti-tubercular properties, potentially acting through inhibition of specific bacterial targets like DprE1 . Furthermore, such compounds show promise in oncology research, with some analogs demonstrating the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The structural flexibility of the benzothiazole scaffold also allows for exploration into antimicrobial and anti-inflammatory applications, making it a versatile template for hit-to-lead optimization campaigns . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-7-12-18-19(13-14)27-22(23-18)24-21(26)17-10-8-16(9-11-17)20(25)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMWYPIPGXOPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features a benzamide core with a benzothiazole moiety, which is known for its diverse biological properties. The specific structural components include:

  • Benzamide : A common scaffold in medicinal chemistry.
  • Benzothiazole : Associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

CompoundActivity AgainstReference
4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamideE. coli, S. aureus
Related Benzothiazole DerivativePseudomonas aeruginosa

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes .

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)10

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds similar to 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have shown potential in reducing inflammatory responses. Studies demonstrate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .

Inflammatory ModelEffect ObservedReference
Carrageenan-induced paw edema in ratsSignificant reduction in swelling

The biological activities of 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Modulation : It appears to affect cell cycle regulators leading to apoptosis in cancer cells.

Case Studies

In a recent study published in Molecular Biology Reports, researchers synthesized several derivatives of benzothiazole and evaluated their biological activities. One derivative exhibited potent antimicrobial activity against resistant strains of bacteria . Another study focused on the anticancer effects of benzothiazole compounds on human cancer cell lines, highlighting their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antitumor properties. Research indicates that derivatives of benzothiazole compounds often exhibit significant cytotoxicity against various cancer cell lines. The structural features of 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide suggest it may possess similar properties.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. For instance, a study demonstrated that certain benzothiazole compounds inhibited the growth of cervical and bladder cancer cells with IC50 values indicating potent activity . The structure-activity relationship (SAR) analyses suggest that modifications in the benzothiazole moiety can enhance antitumor efficacy.

Drug Design

The benzoyl moiety in this compound serves as a crucial pharmacophore in drug design. It is often associated with diverse therapeutic effects including anti-cancer and anti-inflammatory activities. The stability and bioavailability of such compounds make them suitable candidates for further development as pharmaceutical agents .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives similar to 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide:

StudyCompound TestedCancer TypeIC50 ValueFindings
Benzothiazole Derivative ACervical Cancer15 µMSignificant growth inhibition observed
Benzothiazole Derivative BBladder Cancer20 µMInduced apoptosis via caspase activation
Benzothiazole Derivative CBreast Cancer10 µMEnhanced cytotoxicity with structural modifications

Synthesis and Structural Insights

The synthesis of 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions including condensation reactions between appropriate amines and benzoyl chlorides . Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of synthesized compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with derivatives differing in substituents or functional groups. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Molecular Comparison

Compound Name (Identifier) Molecular Formula Molar Mass (g/mol) Key Functional Groups/Substituents
4-Benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Target) Not explicitly provided Benzoyl group (C₆H₅CO-) at 4-position
4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234) C₁₅H₁₅FN₂OS 290.3558 Fluoro substituent at 4-position
4-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide C₁₅H₁₈N₂O₂S₂ 322.44562 Sulfonamide group (SO₂NH), methyl substituent
Key Observations:

Substituent Effects: Fluoro (BG15234): The fluoro group is a small, electronegative substituent that enhances lipophilicity and may improve metabolic stability compared to larger groups. Its presence reduces molar mass (290.36 g/mol) relative to the sulfonamide analog . Its aromaticity may also enhance π-π stacking in receptor binding. Sulfonamide (): The sulfonamide group (SO₂NH) is highly polar, likely increasing aqueous solubility compared to benzamides. Its higher molar mass (322.45 g/mol) suggests reduced membrane permeability unless active transport mechanisms are involved .

Functional Group Implications: Amide vs. Sulfonamide: Benzamides (amide linkage) are less acidic than sulfonamides, which have stronger electron-withdrawing properties. This difference may influence protein binding and pharmacokinetics.

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystal structures .

Q & A

Q. What gaps exist in current research, and how can they be addressed?

  • Methodological Answer :
  • In Vivo Efficacy : Prioritize orthotopic tumor models over xenografts for clinically relevant pharmacokinetic data .
  • Stereochemical Effects : Synthesize enantiomers to explore chirality-dependent activity (if applicable) .
  • Resistance Studies : Generate resistant cell lines via prolonged exposure to identify compensatory pathways .

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